molecular formula C15H11N3 B8786106 2,2':3',2''-Terpyridine CAS No. 72847-58-6

2,2':3',2''-Terpyridine

Cat. No.: B8786106
CAS No.: 72847-58-6
M. Wt: 233.27 g/mol
InChI Key: JFJNVIPVOCESGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2':3',2''-Terpyridine typically involves the reaction of 2-bromopyridine with 2-pyridylmagnesium bromide in the presence of a palladium catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same Suzuki-Miyaura cross-coupling reaction. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,2':3',2''-Terpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2':3',2''-Terpyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its complexes with ruthenium have been shown to catalyze water oxidation reactions, which are important in artificial photosynthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its three pyridine rings, which provide a higher degree of coordination and stability in metal complexes compared to similar compounds. This makes it particularly valuable in applications requiring robust and stable metal-ligand interactions .

Properties

CAS No.

72847-58-6

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2,3-dipyridin-2-ylpyridine

InChI

InChI=1S/C15H11N3/c1-3-9-16-13(7-1)12-6-5-11-18-15(12)14-8-2-4-10-17-14/h1-11H

InChI Key

JFJNVIPVOCESGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Nicotinoyl chloride hydrochloride (0.3 g, 1.685 mmol), DIEA (0.65 g, 5.06 mmol, 3.0 eqv), and ortho- or meta-anisidine (0.21 g, 1.68 mmol, 1 eqv) were dissolved in CH2Cl2 and stirred at rt for 48 h. The solution was extracted with 1N HCl solution. The aqueous layer was neutralized with a NaHCO3 solution and extracted with CH2Cl2. The organic extracts were combined, dried (MgSO4), filtered, and concentrated in vacuo to give a white solid.
Name
Nicotinoyl chloride hydrochloride
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-(2-(4-Iodophenyl)ethynyl)pyridine-3-ter-pyridine (Compound 94, Scheme 24) was prepared by stirring a mixture of Compound 93 (500 mg, 1.5 mmol), 2-Acetylpyridine (550 mg, 4.5 mmol), KOH 85% (360 mg, 4.5 mmol, and NH4OH 29% (7.5 ml, 6 mmol) in anhydrous ethyl alcohol (25 ml) and reflux for 14 hours. Thereafter the crude solid was collected by filtration, and washed with cold EtOH to produce the ter-pyridine Compound 94 as a brownish solid (65% yield).
[Compound]
Name
Compound 93
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Yield
65%

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